

# Safety, handling, and storage of 1,3-Diiodo-5,5dimethylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1,3-Diiodo-5,5-dimethylhydantoin

Cat. No.: B1295625

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An In-depth Technical Guide to the Safety, Handling, and Storage of **1,3-Diiodo-5,5-dimethylhydantoin** 

Introduction

**1,3-Diiodo-5,5-dimethylhydantoin** (DIH) is a versatile and powerful iodinating and oxidizing agent used in a variety of organic syntheses.[1][2][3] Its solid, non-sublimating nature makes it a more convenient alternative to molecular iodine.[1] However, its high reactivity, oxidizing potential, and corrosive nature necessitate strict adherence to safety, handling, and storage protocols. This guide provides comprehensive technical information for researchers, scientists, and drug development professionals to ensure the safe and effective use of this reagent.

#### **Hazard Identification and Classification**

**1,3-Diiodo-5,5-dimethylhydantoin** is classified as a hazardous substance requiring careful management. It is an oxidizing solid that can intensify fires, is corrosive, causing severe skin burns and eye damage, and is very toxic to aquatic life.[4][5]

Signal Word:Danger[4][5][6]

Hazard Pictograms:

• Flame over circle (Oxidizer): Indicates that the substance can cause or contribute to the combustion of other material.



- Corrosion: Signifies that it can cause severe skin burns and eye damage.
- Environment (optional for transport): Highlights its toxicity to aquatic life.

The Globally Harmonized System (GHS) classification provides a standardized framework for understanding these hazards.

Classification	Category	Hazard Statement (H-code)
Oxidizing solids	Category 2 / 3	H272: May intensify fire; oxidizer.[4][5][7]
Skin corrosion	Sub-category 1B	H314: Causes severe skin burns and eye damage.[4][5] [7]
Serious eye damage	Category 1	H318: Causes serious eye damage.[5]
Acute aquatic toxicity	Category 1	H400: Very toxic to aquatic life. [4][6]

# **Physical and Chemical Properties**

Understanding the physical and chemical properties of DIH is crucial for its safe handling and for predicting its behavior in reactions.



Property	Value	Reference
CAS Number	2232-12-4	[4][6][8]
Molecular Formula	C5H6l2N2O2	[4][6][8]
Molecular Weight	379.92 g/mol	[4][6][8]
Appearance	White to light yellow/orange or cream to light brown powder/crystal.	[7][9]
Melting Point	190 - 198°C (with decomposition).	[4][7][9]
Solubility	Reacts with water.[10] Soluble in organic solvents.[2] Unstable in solution.[7]	
Stability	Sensitive to heat, light, air, and moisture.[7][10]	

# **Safe Handling Procedures**

Due to its hazardous nature, strict protocols must be followed when handling **1,3-Diiodo-5,5-dimethylhydantoin**.

### **Engineering Controls**

- Ventilation: Always handle DIH in a well-ventilated area. A certified chemical fume hood is required to avoid inhalation of dust.[11]
- Explosion-proof equipment: Use of explosion-proof equipment is recommended due to its oxidizing nature.[5][12]
- Static Discharge: Take precautionary measures against static discharge.[5][12]

## **Personal Protective Equipment (PPE)**

A comprehensive PPE ensemble is mandatory to prevent contact and exposure.



Protection Type	Specification	Rationale & Reference
Eye/Face Protection	Chemical safety goggles and a face shield.	Protects against dust, splashes, and potential explosions.[4][6][13]
Skin Protection	Chemical-resistant gloves (e.g., Neoprene, Nitrile) and a flame-resistant lab coat (e.g., Nomex®). Ensure full skin coverage with long pants and closed-toe shoes.	Prevents severe skin burns from direct contact.[4][6][13] [14]
Respiratory Protection	A NIOSH-approved respirator with P3 (or equivalent) cartridges is required when dusts are generated or if ventilation is inadequate.	Protects against inhalation of corrosive and harmful dust particles.[6][13]

# **General Hygiene and Handling Practices**

- Avoid breathing dust.[4][5]
- Wash hands thoroughly after handling.[4]
- Do not eat, drink, or smoke in the work area.[11]
- Avoid contact with skin, eyes, and clothing.[5][12]
- Keep away from heat, sparks, open flames, and other ignition sources.[4][5]
- Keep away from clothing and other combustible materials.[4][5] |\* Avoid grinding, shock, or friction.[5][12]
- Minimize dust generation and accumulation.



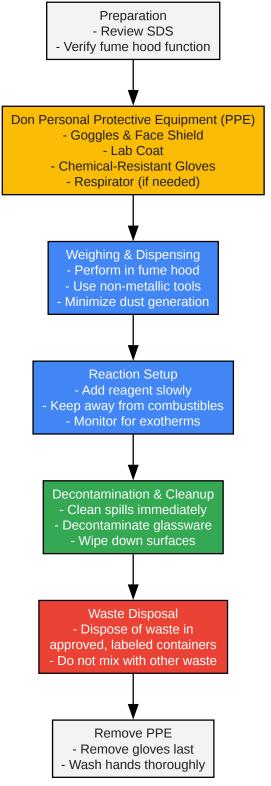


Diagram 1: Safe Handling Workflow for DIH

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Caption: Workflow for safely handling **1,3-Diiodo-5,5-dimethylhydantoin**.



# **Storage Requirements**

Proper storage is critical to maintain the stability of DIH and prevent hazardous situations.

Parameter	Requirement	Rationale & Reference
Temperature	Store in a cool, dry, well-ventilated place. Some suppliers recommend refrigeration (-20°C or <0°C) or freezing (-10°C).	Heat sensitive; prevents thermal decomposition.[6][7][9]
Container	Keep in a tightly closed, original manufacturer's container.	Prevents contamination and exposure to moisture and air. [11]
Incompatibilities	Store away from combustible materials, reducing agents, acids, alcohols, ammonia, and water.	It is a strong oxidizer and reacts with many substances. [11][15]
Storage Area	Store locked up in a designated corrosives or oxidizing materials area.	Limits access to authorized personnel and ensures proper segregation.[4][11]

# **Emergency Procedures**

Immediate and appropriate action is required in case of an emergency.

### **First Aid Measures**



Exposure Route	First Aid Protocol
Inhalation	Move the person to fresh air. If not breathing, give artificial respiration. Call a physician immediately.[4][5]
Skin Contact	Take off immediately all contaminated clothing. Rinse skin with large amounts of water/shower for at least 15 minutes. Call a physician immediately.[4][5]
Eye Contact	Rinse cautiously with water for several minutes.  Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[4][5]
Ingestion	Rinse mouth with water. Do NOT induce vomiting. Seek medical advice immediately.[4] [5]

## **Fire-Fighting Measures**

- Extinguishing Media: For small fires, use flooding quantities of water. Dry sand or dry chemical foam may also be used.[5][15][16]
- Unsuitable Extinguishing Media: Do NOT use dry chemical extinguishers based on ammonium phosphate, CO<sub>2</sub>, or foam.[15][16]
- Hazards: As an oxidizer, it can intensify fires.[4][5] Thermal decomposition produces irritating
  and toxic gases, including nitrogen oxides and iodine compounds. Containers may explode
  in a fire.
- Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective clothing.

### **Accidental Release Measures**

Personal Precautions: Evacuate the area. Avoid substance contact and inhalation of dust.
 Ensure adequate ventilation.







- Containment and Cleanup: Cover drains. Dampen the solid spill with 60-70% ethanol to reduce dust, then carefully sweep or scoop the material into a suitable, labeled container for disposal.[10] Do not allow the product to enter drains.
- Environmental Precautions: Avoid release to the environment as the substance is very toxic to aquatic life.[4]



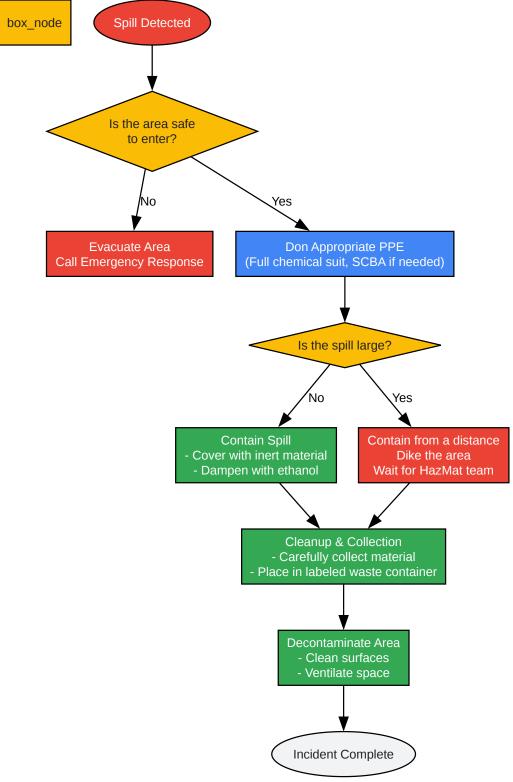


Diagram 2: Emergency Response Logic for a DIH Spill

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Caption: Decision-making workflow for responding to an accidental spill.



# **Experimental Protocols**

DIH is a key reagent in many synthetic transformations. Below are representative experimental protocols.

## Synthesis of 1,3-Diiodo-5,5-dimethylhydantoin

This protocol describes a common method for preparing DIH from 5,5-dimethylhydantoin.[8]

#### Methodology:

- Add 5,5-dimethylhydantoin (0.078 mol) and iodine (0.078 mol) to a 500-mL flask containing 150 mL of water and 35 mL of n-butyl acetate.
- Cool the mixture to below 10°C in an ice bath.
- Slowly add an aqueous solution of sodium hypochlorite (11%, 0.078 mol) dropwise, maintaining the temperature below 10°C.
- After the addition is complete, stir the mixture at the same temperature for 2 hours, during which time a crystal product will precipitate.
- Filter the precipitated crystals.
- Dry the collected crystals under reduced pressure to obtain 1,3-diiodo-5,5-dimethylhydantoin. The reported yield is approximately 90%.[8]



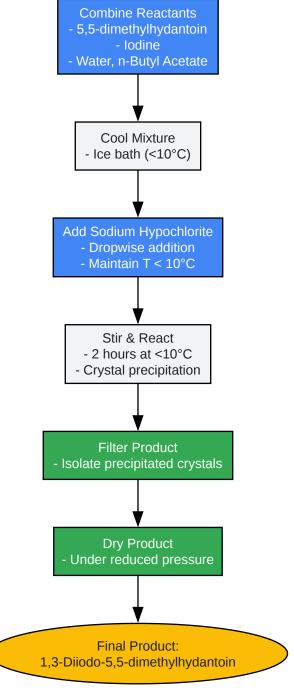


Diagram 3: Synthesis Workflow for DIH

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Caption: A simplified workflow for the synthesis of DIH.

### **Iodination of Anisole**



This procedure is a typical example of using DIH for the electrophilic iodination of an activated aromatic compound.[7]

#### Methodology:

- To a solution of anisole (10 mmol) in ethanol (15 mL), add sulfuric acid (2 mL) while stirring and cooling.
- Add DIH (5 mmol) in three portions over a period of 2-3 minutes.
- · Monitor the reaction for completion.
- Once complete, dilute the reaction mixture with a 3% solution of sodium sulfite (Na₂SO₃) (50 mL).
- · Filter the resulting precipitate, wash with water, and dry.
- Recrystallize the crude product from an appropriate solvent to yield purified 4-iodoanisole.
   The reported yield is 97%.[7]

### Oxidative Conversion of an Aldehyde to an Oxazoline

This protocol demonstrates the use of DIH as an oxidant in the synthesis of oxazolines.[7]

#### Methodology:

- Add (R)-(-)-2-phenylglycinol (205.8 mg) to a solution of p-tolualdehyde (120.2 mg) in tertbutanol (10 mL).
- Stir the mixture at room temperature under an argon atmosphere for 30 minutes.
- Add DIH (569.9 mg) to the mixture and stir at 50°C.
- After 24 hours, quench the reaction with a saturated aqueous solution of sodium carbonate (Na<sub>2</sub>CO<sub>3</sub>) until the color of iodine disappears.
- Extract the mixture with chloroform (3 x 15 mL).



- Wash the combined organic layers with aqueous potassium carbonate (10 mL) and brine (10 mL), then dry over sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>).
- Evaporate the solvent and purify the residue by silica gel chromatography to yield the final oxazoline product.[7]

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To cite this document: BenchChem. [Safety, handling, and storage of 1,3-Diiodo-5,5-dimethylhydantoin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1295625#safety-handling-and-storage-of-1-3-diiodo-5-5-dimethylhydantoin]

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